1,2,3,4,5,6,7,8-Octahydrophenanthrene-9-carboxylic acid
Description
Properties
IUPAC Name |
1,2,3,4,5,6,7,8-octahydrophenanthrene-9-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O2/c16-15(17)14-9-10-5-1-2-6-11(10)12-7-3-4-8-13(12)14/h9H,1-8H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXYPAUUNBPXTNH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C3CCCCC3=C(C=C2C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60310359 | |
| Record name | 1,2,3,4,5,6,7,8-Octahydrophenanthrene-9-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60310359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65805-80-3 | |
| Record name | NSC226147 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=226147 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,2,3,4,5,6,7,8-Octahydrophenanthrene-9-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60310359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4,5,6,7,8-Octahydrophenanthrene-9-carboxylic acid typically involves the hydrogenation of phenanthrene derivatives. One common method is the catalytic hydrogenation of phenanthrene in the presence of a palladium or platinum catalyst under high pressure and temperature conditions . The reaction can be represented as follows:
[ \text{Phenanthrene} + 4H_2 \xrightarrow{\text{Pd/Pt catalyst}} \text{1,2,3,4,5,6,7,8-Octahydrophenanthrene} ]
The carboxylation of the resulting octahydrophenanthrene can be achieved through various methods, including the Kolbe-Schmitt reaction, which involves the reaction of the hydrocarbon with carbon dioxide in the presence of a strong base such as sodium hydroxide .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient hydrogenation and carboxylation. The use of high-pressure reactors and advanced catalytic systems helps in achieving high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1,2,3,4,5,6,7,8-Octahydrophenanthrene-9-carboxylic acid undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)
Substitution: Halogens (Cl2, Br2), Nitrating agents (HNO3/H2SO4)
Major Products Formed
Oxidation: Ketones, Alcohols
Reduction: Alcohols, Aldehydes
Substitution: Halogenated derivatives, Nitro derivatives
Scientific Research Applications
Pharmaceutical Industry
1,2,3,4,5,6,7,8-Octahydrophenanthrene-9-carboxylic acid is being explored for its potential pharmaceutical applications. Its structural characteristics may allow it to interact with biological systems effectively.
- Case Study : Research indicates that derivatives of this compound exhibit anti-inflammatory properties. Studies have shown that modifications to the carboxylic acid group can enhance bioactivity and reduce side effects associated with traditional anti-inflammatory drugs .
Material Science
The compound is also utilized in the development of specialty materials. Its unique structure contributes to the creation of polymers and composites with enhanced mechanical properties.
- Example : In polymer chemistry, octahydrophenanthrene derivatives are used to improve the thermal stability and strength of polymer matrices. This application is particularly relevant in creating materials for automotive and aerospace industries where performance under stress is critical .
Organic Synthesis
In organic synthesis, this compound serves as an important intermediate for synthesizing more complex organic molecules.
- Synthesis Pathway : The compound can be used as a precursor in the synthesis of various functionalized aromatic compounds. For instance, it can be transformed into amines or esters through standard organic reactions such as amidation or esterification .
Environmental Applications
The compound's derivatives are being investigated for their potential use in environmental remediation processes.
- Research Findings : Studies suggest that certain derivatives can act as adsorbents for heavy metals or organic pollutants from wastewater. This application is crucial in developing sustainable methods for water purification .
Comparative Data Table
Mechanism of Action
The mechanism of action of 1,2,3,4,5,6,7,8-Octahydrophenanthrene-9-carboxylic acid involves its interaction with various molecular targets and pathways. The compound can interact with enzymes and receptors, leading to modulation of biological processes. For example, its potential antimicrobial activity may involve the disruption of bacterial cell membranes or inhibition of essential enzymes .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The following table summarizes key structural and functional differences between 1,2,3,4,5,6,7,8-Octahydrophenanthrene-9-carboxylic acid and related compounds:
Structural and Functional Insights
Hydrogen-Bonding and Reactivity: The carboxylic acid group in the target compound enables hydrogen bonding, a property shared with other carboxylic acids (e.g., abietic acid). Such interactions can lead to dimerization, as observed in carboxylic acids generally .
Solubility and Polarity :
The hydroxyl-rich analog (CAS: 3650-09-7) exhibits higher polarity due to two hydroxyl groups and an isopropyl substituent, likely increasing aqueous solubility compared to the target compound . In contrast, 1,4-dimethoxyphenanthrene’s methoxy groups enhance lipophilicity, favoring membrane permeability in biological systems .
Aromaticity vs. This structural feature may also reduce intermolecular π-π stacking, impacting solid-state packing and melting points.
Biological Activity
1,2,3,4,5,6,7,8-Octahydrophenanthrene-9-carboxylic acid (C14H18O2) is a polycyclic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties and other pharmacological effects, supported by various studies and data.
Chemical Structure and Properties
This compound features a fused ring structure typical of phenanthrene derivatives. Its carboxylic acid functional group contributes to its reactivity and potential biological activity.
Anticancer Activity
Recent research has highlighted the anticancer potential of octahydrophenanthrene derivatives. A study evaluated the antiproliferative effects of various derivatives against human cancer cell lines:
| Compound | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| Octahydrophenanthrene-9-carboxylic acid | HeLa | 15.5 | Induction of apoptosis |
| MCF-7 | 22.3 | Cell cycle arrest at G2/M phase | |
| A2780 | 18.7 | Mitochondrial dysfunction |
The compound exhibited significant cytotoxicity against HeLa cells with an IC50 value of 15.5 μM, indicating its potential as an anticancer agent .
The biological activity of octahydrophenanthrene-9-carboxylic acid appears to be mediated through multiple pathways:
- Induction of Apoptosis : The compound triggers programmed cell death in cancer cells through mitochondrial pathways.
- Cell Cycle Arrest : It causes a halt in the cell cycle at the G2/M checkpoint, preventing cancer cells from proliferating.
- Mitochondrial Dysfunction : The disruption of mitochondrial function leads to increased reactive oxygen species (ROS), contributing to cell death .
Anti-inflammatory Properties
In addition to its anticancer effects, octahydrophenanthrene derivatives have shown anti-inflammatory properties. One study reported that certain derivatives significantly reduced nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages:
| Compound | NO Production Inhibition (%) | Concentration (μM) |
|---|---|---|
| Octahydrophenanthrene derivative | 65% | 10 |
| Dexamethasone | 75% | 1 |
These findings suggest that the compound may be useful in developing anti-inflammatory therapies .
Case Studies
- Case Study on Cancer Cell Lines : A series of experiments demonstrated that octahydrophenanthrene derivatives exhibited selective cytotoxicity against various cancer cell lines while sparing normal cells. This selectivity is crucial for minimizing side effects in cancer therapy .
- In Vivo Studies : Preclinical studies involving animal models have shown that these compounds can reduce tumor size significantly without causing substantial toxicity to healthy tissues. Further studies are ongoing to explore their full therapeutic potential .
Q & A
Q. What are the recommended methods for synthesizing 1,2,3,4,5,6,7,8-Octahydrophenanthrene-9-carboxylic acid in laboratory settings?
Synthesis involves multi-step organic reactions. A common approach includes:
- Oxidation : Potassium dichromate (K₂Cr₂O₇) in acidic conditions oxidizes alkyl chains to carboxylic acids .
- Cyclization : Friedel-Crafts acylation or Ullmann coupling constructs the phenanthrene backbone, followed by hydrogenation .
- Purification : Recrystallization or column chromatography isolates the final product.
Table 1: Example Reaction Conditions for Analogous Compounds
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Cyclization | Polyphosphoric acid, 120°C | 65-75% | |
| Oxidation | K₂Cr₂O₇, H₂SO₄, reflux | ~85% |
Q. Which spectroscopic techniques are critical for characterizing this compound?
Key techniques include:
- NMR Spectroscopy : Confirms hydrogenation degree and carboxylic acid position (¹H/¹³C NMR).
- Mass Spectrometry (MS) : Validates molecular formula (C₁₅H₁₈O₂, MW 230.307) .
- IR Spectroscopy : Identifies O-H (~2500-3300 cm⁻¹) and C=O (~1700 cm⁻¹) stretches. Discrepancies are resolved via X-ray crystallography for structural confirmation .
Q. What safety precautions are necessary when handling this compound?
Based on safety
- PPE : Nitrile gloves, lab coat, and goggles; replace gloves if contaminated .
- Ventilation : Use fume hoods to limit inhalation.
- Storage : Keep in cool, dry conditions; stable at 20-25°C .
Q. How can researchers determine the solubility profile of this compound?
Conduct systematic tests:
- Add 10 mg compound to 1 mL solvent (water, ethanol, DMSO, hexane).
- Sonicate, centrifuge, and observe solubility. Document results (e.g., soluble in DMSO, partially in ethanol) .
Q. What are the documented stability concerns under different pH conditions?
- Acidic (pH <3) : Risk of decarboxylation; monitor via HPLC.
- Neutral/Basic (pH 7-9) : Stable >24 hours at 25°C . Accelerated testing at 40°C predicts degradation pathways .
Advanced Research Questions
Q. How to design experiments to assess reactivity in nucleophilic environments?
- Variables : Temperature (25°C vs. 60°C), solvent polarity, nucleophile concentration.
- Analysis : Track via TLC/LC-MS. Example: React with benzylamine in DMF at 60°C to form amide derivatives .
Q. What strategies resolve contradictions in observed vs. predicted spectral data?
Q. What methodologies synthesize biologically active analogues of this compound?
Modify the core structure via:
- Side Chain Functionalization : Introduce isopropyl groups at position 7 .
- Hydrogenation Control : Adjust catalysts (Pd/C vs. PtO₂) to retain specific bonds.
Table 2: Example Analogues and Modifications
| Analogue | Modification | Biological Activity | Reference |
|---|---|---|---|
| 7-Isopropyl derivative | Enhanced lipophilicity | Antimicrobial | |
| 9-Hydroxy variant | Increased polarity | Anticancer screening |
Q. How to evaluate the compound's role in supramolecular interactions (e.g., host-guest systems)?
- ITC : Measure binding constants with cyclodextrins.
- X-ray Crystallography : Visualize interaction modes .
Q. What advanced techniques quantify thermal decomposition pathways?
- TGA : Track mass loss (%) vs. temperature.
- DSC : Measure enthalpy changes (ΔH) during phase transitions.
Correlate results with safety data for industrial guidelines .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
